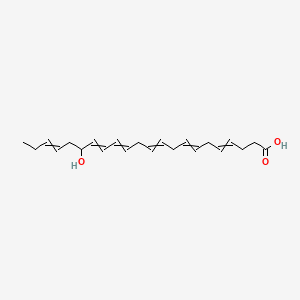

17(R)-Hdha

Description

BenchChem offers high-quality 17(R)-Hdha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17(R)-Hdha including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTYBBUBEPPYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 17(R)-HDHA in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of inflammation is no longer considered a passive decay of pro-inflammatory signals but an active, highly regulated process orchestrated by a superclass of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the docosahexaenoic acid (DHA)-derived family of resolvins plays a pivotal role. This technical guide focuses on 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA), a key intermediate in the biosynthesis of the aspirin-triggered D-series resolvins (AT-RvDs). We will delve into its biosynthesis, mechanisms of action, cellular targets, and its profound effects on terminating inflammatory responses. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways central to understanding the therapeutic potential of 17(R)-HDHA in a variety of inflammatory disorders.

Introduction to 17(R)-HDHA

17(R)-HDHA is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). It serves as the direct precursor to the 17R-epimeric series of D-resolvins, also known as aspirin-triggered resolvins (e.g., AT-RvD1).[1] While often viewed as a biosynthetic intermediate, 17(R)-HDHA itself possesses intrinsic anti-inflammatory and pro-resolving activities.[2][3] Its formation is a key step in the body's natural "stop" signaling process that actively switches off inflammation and promotes a return to homeostasis.[1][4] The generation of the 17(R) stereoisomer is particularly significant as it is potently induced by aspirin, linking the well-known anti-inflammatory effects of this drug to the active resolution of inflammation.

Biosynthesis of 17(R)-HDHA and Aspirin-Triggered Resolvins

The biosynthesis of 17(R)-HDHA is a transcellular process involving sequential enzymatic reactions. The key initiating step that defines the "aspirin-triggered" pathway is the acetylation of cyclooxygenase-2 (COX-2) by aspirin.

-

Initiation by Aspirin-Acetylated COX-2: Under normal inflammatory conditions, COX-2 metabolizes arachidonic acid to produce pro-inflammatory prostaglandins. However, when acetylated by aspirin, the enzymatic activity of COX-2 is altered. Instead of producing prostaglandins, the aspirin-acetylated COX-2 converts DHA into 17(R)-hydroperoxy-docosahexaenoic acid (17R-HpDHA).

-

Reduction to 17(R)-HDHA: The unstable 17R-HpDHA is rapidly reduced by peroxidases to the more stable 17(R)-HDHA.

-

Conversion to AT-Resolvins: 17(R)-HDHA is then further metabolized by 5-lipoxygenase (5-LOX), typically in leukocytes such as neutrophils, to generate an epoxide intermediate. This intermediate is subsequently hydrolyzed to form the potent pro-resolving mediators, aspirin-triggered Resolvin D1 (AT-RvD1) and AT-RvD2.

It is important to note that the 17(S) enantiomer, 17(S)-HDHA, is produced via the 15-lipoxygenase (15-LOX) pathway and leads to the biosynthesis of Resolvin D1 (RvD1) and Resolvin D2 (RvD2).

Figure 1: Biosynthesis pathway of 17(R)-HDHA and Aspirin-Triggered Resolvins.

Mechanism of Action and Signaling Pathways

The pro-resolving actions of the 17(R)-HDHA pathway are primarily mediated by its downstream products, such as AT-RvD1, which engage specific G protein-coupled receptors (GPCRs) on the surface of immune cells. The two main receptors identified for D-series resolvins are:

-

ALX/FPR2: The lipoxin A4 receptor, which also binds RvD1 and AT-RvD1.

-

GPR32: An orphan receptor that has been identified as a specific receptor for RvD1.

Binding to these receptors initiates intracellular signaling cascades that actively suppress pro-inflammatory pathways and promote resolution. Key downstream effects include:

-

Inhibition of NF-κB Signaling: AT-RvD1 can prevent the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This keeps the pro-inflammatory transcription factor NF-κB sequestered in the cytoplasm, preventing the transcription of genes for cytokines like TNF-α and IL-6.

-

Modulation of MAPK Pathways: D-series resolvins can antagonize p38 MAPK activity, which is involved in the production of pro-inflammatory mediators.

-

Stimulation of Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is involved in promoting cell survival and can enhance macrophage efferocytosis.

Figure 2: Signaling pathway of 17(R)-HDHA-derived resolvins.

Cellular and Physiological Effects in Inflammation Resolution

17(R)-HDHA and its downstream resolvins exert pleiotropic effects on various immune cells to orchestrate the resolution of inflammation.

-

Neutrophils: They are potent inhibitors of polymorphonuclear neutrophil (PMN) infiltration and transendothelial migration, which are hallmark events in acute inflammation. This action helps to limit the collateral tissue damage caused by excessive neutrophil accumulation and their release of cytotoxic agents.

-

Macrophages: 17(R)-HDHA promotes the phenotypic switch of macrophages from a pro-inflammatory M1 state to a pro-resolving M2 state. It significantly enhances the phagocytic capacity of macrophages, a process known as efferocytosis, which is the non-phlogistic clearance of apoptotic neutrophils and cellular debris.

-

Cytokine and Chemokine Modulation: A key function is the regulation of inflammatory mediators. Treatment with 17(R)-HDHA has been shown to decrease the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. Concurrently, it can promote the production of the anti-inflammatory cytokine IL-10.

-

B-Lymphocytes: 17(R)-HDHA has been shown to enhance the adaptive immune response by increasing B cell antibody production and promoting B cell differentiation towards antibody-secreting cells, suggesting a role beyond innate immunity.

-

Pain Reduction: The aspirin-triggered epimer of Resolvin D1 (AT-RvD1) can specifically inhibit the TRPV3 ion channel, leading to peripheral anti-nociceptive effects.

Quantitative Data Presentation

The following tables summarize quantitative data from key studies, demonstrating the potent effects of 17(R)-HDHA and its direct metabolic product, 17(R)-Resolvin D1 (AT-RvD1).

Table 1: Effects on Leukocyte Trafficking

| Mediator | Model/Cell Type | Concentration/Dose | Effect | Reference |

| 17(R)-RvD1 | Human PMNs (in vitro) | 0-1000 nM | Dose-dependently reduces fMLP-induced transendothelial migration (65% reduction at 1 µM) | |

| 17(R)-RvD1 | Murine Peritonitis (in vivo) | 100 ng/mouse | Reduces total leukocyte infiltration by ~35% | |

| 17-HDHA | DSS-induced Colitis (mice) | Intraperitoneal | Alleviated macrophage infiltration | |

| RvD1 | LPS-induced Lung Injury (mice) | N/A | Significantly reduced leukocyte infiltration and neutrophil count in BALF |

Table 2: Effects on Cytokine and Chemokine Production

| Mediator | Model/Cell Type | Concentration/Dose | Effect | Reference |

| 17-HDHA | Diet-induced Obese Mice | Intraperitoneal | Reduced adipose tissue mRNA of MCP-1, TNF-α, IL-6 | |

| 17(R)-RvD1 | Cardiac Hypertrophy Model (mice) | Intraperitoneal | Reduced cardiac production of TNF-α, IL-1β, and IL-6 | |

| 17-HDHA | Human B-cells (in vitro) | 10-100 nM | Increased IL-10 production; No effect on IL-6 or TNF-α | |

| 17-HDHA | RAW 264.7 Macrophages | N/A | Decreased gene expression of TNF-α |

Table 3: Effects in In Vivo Models of Inflammation

| Mediator | Animal Model | Key Outcome | Reference |

| 17(R)-RvD1 | Pressure Overload-Induced Cardiac Hypertrophy | Attenuated cardiac hypertrophy, fibrosis, and inflammation; Inhibited NLRP3 inflammasome | |

| 17-HDHA | Dextran Sodium Sulfate (DSS) Colitis | Alleviated colitis, improved body weight, reduced colon epithelial damage | |

| 17-HDHA | Diet-Induced Obesity | Reduced adipose tissue inflammation, improved glucose tolerance and insulin sensitivity | |

| 17(R)-RvD1 | Bleomycin-induced Pulmonary Fibrosis | Attenuated pulmonary fibrosis |

Experimental Protocols

Lipid Mediator Metabololipidomics by LC-MS/MS

This protocol is used for the extraction and quantification of 17(R)-HDHA and other SPMs from biological matrices.

-

Sample Preparation & Extraction:

-

Homogenize tissue samples (e.g., 300 mg) or biological fluids in cold methanol containing a deuterated internal standard (e.g., PGE2-d4) to precipitate proteins and halt enzymatic activity.

-

Keep samples on ice throughout the procedure to prevent isomerization.

-

Centrifuge the homogenate (e.g., 1,000 x g for 10 min at 4°C).

-

Collect the supernatant and acidify to pH 3.0-3.5 with a dilute acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water (pH 3.5).

-

Load the acidified supernatant onto the cartridge.

-

Wash the cartridge with water (pH 3.5) and then hexane to remove polar lipids.

-

Elute the SPMs and other oxylipins with methyl formate or ethyl acetate in methanol.

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., methanol/water 50:50).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Use a reversed-phase column (e.g., C18) for separation. For enantiomeric separation of 17(R/S)-HDHA, a chiral column is required.

-

Operate the mass spectrometer in negative ionization mode and use Multiple Reaction Monitoring (MRM) to identify and quantify specific lipid mediators based on their unique parent-daughter ion transitions (e.g., 17-HDHA: 343.3 -> 245.2 m/z).

-

Figure 3: Experimental workflow for lipid mediator profiling.

Zymosan-Induced Murine Peritonitis Model

This is a classic in vivo model to study acute inflammation and its resolution.

-

Animal Model: Use C57BL/6J mice or other appropriate strains.

-

Treatment: Administer 17(R)-HDHA, its derivatives, or vehicle control (e.g., saline) via intravenous or intraperitoneal injection.

-

Induction of Peritonitis: Immediately following treatment, inject Zymosan A (1 mg/ml in sterile saline) intraperitoneally to induce inflammation.

-

Sample Collection: At a specified time point (e.g., 4 hours for peak inflammation), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with phosphate-buffered saline (PBS).

-

Analysis:

-

Determine the total leukocyte count in the lavage fluid using a hemocytometer or automated cell counter.

-

Prepare cytospin slides from the lavage fluid, perform a Wright-Giemsa stain, and conduct a differential leukocyte count (neutrophils, macrophages) by light microscopy.

-

The supernatant from the lavage can be used for cytokine analysis (ELISA) or lipid mediator profiling (LC-MS/MS).

-

Macrophage Phagocytosis Assay

This in vitro assay measures the effect of 17(R)-HDHA on the phagocytic capacity of macrophages.

-

Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in appropriate media.

-

Treatment: Treat the macrophages with varying concentrations of 17(R)-HDHA or vehicle control for a specified duration.

-

Phagocytosis: Add fluorescently labeled particles (e.g., zymosan bioparticles or apoptotic cells) to the macrophage cultures and incubate to allow for phagocytosis.

-

Quantification:

-

After incubation, wash away any non-phagocytosed particles.

-

Lyse the cells and measure the fluorescence intensity using a plate reader. An increase in fluorescence corresponds to increased phagocytosis.

-

Alternatively, use flow cytometry or fluorescence microscopy to visualize and quantify the uptake of particles by individual cells.

-

Therapeutic Potential and Future Directions

The potent and pleiotropic actions of 17(R)-HDHA and its downstream resolvins highlight their significant therapeutic potential for a wide range of diseases characterized by unresolved inflammation.

-

Chronic Inflammatory Diseases: Conditions like inflammatory bowel disease (IBD), rheumatoid arthritis, and atherosclerosis are driven by chronic, non-resolving inflammation. Supplementation with or therapeutic administration of 17(R)-HDHA or stable analogs could promote resolution and restore tissue homeostasis.

-

Metabolic Disorders: The ability of 17(R)-HDHA to reduce adipose tissue inflammation and improve insulin sensitivity suggests it could be a novel treatment for obesity-associated complications, including type 2 diabetes.

-

Organ Injury and Fibrosis: By limiting excessive inflammation and macrophage activation, mediators like 17(R)-RvD1 can attenuate pressure overload-induced cardiac hypertrophy and bleomycin-induced pulmonary fibrosis, indicating a role in protecting organs from inflammatory damage.

-

Infectious Diseases: By enhancing the humoral immune response, 17(R)-HDHA could serve as a novel class of vaccine adjuvant, improving protection against pathogens like the influenza virus.

Future research will likely focus on developing stable synthetic analogs of 17(R)-HDHA and its resolvins to overcome the short half-life of these endogenous molecules, as well as further elucidating the specific roles of the ALX/FPR2 and GPR32 receptors in different cell types and disease contexts. Understanding the regulation of the biosynthetic pathways for these mediators may also open new avenues for therapeutic intervention, aiming to boost the body's own resolution capacity. The study of 17(R)-HDHA and the broader field of resolution pharmacology represents a paradigm shift from simply blocking inflammation to actively promoting its natural resolution.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

The Aspirin-Triggered Pathway: A Technical Guide to the Biosynthesis of 17(R)-HDHA from DHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(R)-HDHA) from docosahexaenoic acid (DHA). This pathway is of significant interest as it represents a key step in the production of aspirin-triggered specialized pro-resolving mediators (SPMs), a class of potent anti-inflammatory and pro-resolving molecules.

Core Biosynthetic Pathway

The biosynthesis of 17(R)-HDHA from DHA is primarily initiated by the enzymatic action of cyclooxygenase-2 (COX-2) following its acetylation by aspirin.[1][2][3][4] Under normal physiological conditions, COX-2 metabolizes arachidonic acid to prostaglandins. However, when acetylated by aspirin, the enzyme's catalytic activity is altered. This modified enzyme gains the ability to oxygenate DHA at the C-17 position, leading to the formation of 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA). This intermediate is then rapidly reduced to the more stable 17(R)-HDHA by cellular peroxidases.

This aspirin-triggered pathway is a crucial entry point for the synthesis of 17-R series resolvins (aspirin-triggered resolvins or AT-RvDs), which possess potent anti-inflammatory and pro-resolving properties. The initial production of 17(R)-HDHA often occurs in vascular endothelial cells expressing COX-2. This molecule can then be released and taken up by other cells, such as neutrophils, which contain the necessary enzymes for its further conversion in a process known as transcellular biosynthesis.

Quantitative Data

Precise kinetic parameters for the interaction of aspirin-acetylated COX-2 with DHA are not extensively documented in the available literature. However, studies on the interaction of acetylated COX-2 with arachidonic acid (AA) provide valuable insights into the enzyme's altered activity.

Table 1: Kinetic Parameters of Uninhibited and Aspirin-Acetylated COX-2 with Arachidonic Acid

| Enzyme State | Substrate | Km (μM) | Vmax | Catalytic Efficiency (kcat/Km) | Reference |

| Uninhibited COX-2 | Arachidonic Acid | 10.4 ± 2.3 | - | 0.20/s | |

| Aspirin-Acetylated COX-2 | Arachidonic Acid | 3.7 ± 3.4 | Decreased | 0.02/s |

Table 2: Production of 17-HDHA in Cellular Systems

| Cell Type | Treatment | Detected Metabolite | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | DHA + Aspirin | 17-HDHA | Increased amounts of 17-HDHA were observed upon combined treatment with DHA and aspirin, suggesting a role for acetylated COX-2. | |

| Human Microvascular Endothelial Cells | Aspirin + DHA | 17R-HDHA | Demonstrated the production of 17R-HDHA via acetylated COX-2. | |

| Murine Inflammatory Exudates | Aspirin + DHA | 17R-HDHA | In vivo evidence for the formation of 17R-HDHA. |

Experimental Protocols

Protocol 1: In Vitro Biosynthesis of 17(R)-HDHA using Recombinant Human COX-2

This protocol describes the enzymatic conversion of DHA to 17(R)-HDHA using recombinant human COX-2 treated with aspirin.

Materials:

-

Recombinant human COX-2

-

Aspirin (ASA)

-

Docosahexaenoic acid (DHA)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

-

Methanol (ice-cold)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Enzyme Acetylation: Pre-incubate recombinant human COX-2 (e.g., 100 nM) with aspirin (e.g., 1 mM) in the reaction buffer for 15-30 minutes at 37°C to ensure complete acetylation.

-

Initiation of Reaction: Add DHA (e.g., 10 µM) to the reaction mixture to initiate the biosynthesis.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol.

-

Lipid Extraction:

-

Acidify the sample to ~pH 3.5 with dilute HCl.

-

Perform solid-phase extraction (SPE) using C18 cartridges.

-

Wash the cartridge with water and then with a low percentage of methanol in water.

-

Elute the lipid mediators with methyl formate or ethyl acetate.

-

-

Analysis: Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis to identify and quantify 17(R)-HDHA.

Protocol 2: Cellular Biosynthesis and Detection of 17(R)-HDHA in Endothelial Cells

This protocol outlines the steps to induce, extract, and detect 17(R)-HDHA from cultured endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

Aspirin (ASA)

-

Docosahexaenoic acid (DHA)

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Internal standards (e.g., deuterated 17-HDHA)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture HUVECs to near confluency in appropriate cell culture flasks or plates.

-

Cell Treatment:

-

Pre-treat the cells with aspirin (e.g., 1 mM) for 30 minutes to acetylate COX-2.

-

Add DHA (e.g., 10 µM) to the culture medium and incubate for a specified time (e.g., 24 hours).

-

-

Sample Collection:

-

Aspirate the culture medium.

-

Wash the cell monolayer with ice-cold PBS.

-

Scrape the cells in the presence of ice-cold methanol containing internal standards.

-

-

Lipid Extraction (Folch Method):

-

Transfer the cell suspension to a glass tube.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation for Analysis:

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Use a targeted method to detect and quantify 17(R)-HDHA based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Mandatory Visualization

Caption: Biosynthesis pathway of 17(R)-HDHA from DHA.

Caption: Experimental workflow for 17(R)-HDHA analysis.

References

- 1. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | Aspirin-triggered DHA metabolites inhibit angiogenesis [frontiersin.org]

The Discovery and Characterization of 17(R)-Hydroxydocosahexaenoic Acid: A Specialized Pro-Resolving Mediator Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its discovery has illuminated a novel pathway in the resolution of inflammation, positioning it as a key precursor to the aspirin-triggered D-series resolvins (AT-RvDs), a class of specialized pro-resolving mediators (SPMs). This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of 17(R)-HDoHE. It details the experimental protocols for its analysis and the evaluation of its anti-inflammatory and pro-resolving activities. Furthermore, this guide presents quantitative data on its biological effects and visualizes its biosynthetic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs).[1] These molecules are critical for returning inflamed tissues to homeostasis and preventing the development of chronic inflammatory diseases.[1] Within this paradigm, the discovery of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE) has been a significant advancement. 17(R)-HDoHE is a stereospecific metabolite of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid.[2] Its formation is notably triggered by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), placing it at the helm of the aspirin-triggered pro-resolving pathways.[2]

As a precursor to the aspirin-triggered D-series resolvins (AT-RvDs), 17(R)-HDoHE plays a crucial role in mediating the beneficial effects of both aspirin and omega-3 fatty acids in inflammatory conditions.[2] It has demonstrated potent anti-inflammatory and pro-resolving activities in a variety of preclinical models, including those for colitis, neuroinflammation, and peritonitis. This guide will delve into the technical details of its discovery, its detailed characterization, and the experimental methodologies used to elucidate its biological functions.

Discovery and Biosynthesis

The discovery of 17(R)-HDoHE arose from investigations into the mechanisms by which aspirin exerts its anti-inflammatory effects beyond the inhibition of pro-inflammatory prostaglandins. It was found that aspirin's acetylation of COX-2 switches the enzyme's catalytic activity, leading to the production of 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDoHE) from DHA. This intermediate is then rapidly reduced to the more stable 17(R)-HDoHE. This biosynthetic pathway is a key example of how existing enzymatic machinery can be repurposed to generate pro-resolving molecules.

The biosynthesis of 17(R)-HDoHE is a transcellular process, often involving the interplay between different cell types, such as endothelial cells and leukocytes. Aspirin-acetylated COX-2 in endothelial cells can generate 17(R)-HpDoHE, which can then be released and taken up by nearby leukocytes, such as neutrophils, where it is converted to 17(R)-HDoHE and subsequently to the downstream AT-RvDs.

Characterization and Biological Activities

17(R)-HDoHE has been characterized as a potent anti-inflammatory and pro-resolving mediator. Its biological activities have been demonstrated in various in vitro and in vivo models.

Anti-inflammatory Effects

17(R)-HDoHE has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of colitis, administration of 17(R)-HDoHE led to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It also inhibits the infiltration of neutrophils into inflamed tissues, a key event in the acute inflammatory response.

Pro-resolving Actions

Beyond its anti-inflammatory effects, 17(R)-HDoHE actively promotes the resolution of inflammation. It has been observed to enhance the phagocytosis of apoptotic neutrophils by macrophages, a critical step in the clearance of inflammatory debris and the restoration of tissue homeostasis.

Signaling Pathways

The precise signaling pathways through which 17(R)-HDoHE exerts its effects are still under investigation. However, evidence suggests that it may act through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. By preventing the activation of NF-κB, 17(R)-HDoHE can suppress the transcription of numerous pro-inflammatory genes.

Quantitative Data

The following tables summarize the quantitative data on the biological effects of 17(R)-HDoHE from various preclinical studies.

Table 1: In Vivo Anti-inflammatory Effects of 17(R)-HDoHE

| Model | Species | Dosage | Parameter Measured | Result | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 100 ng/mouse, i.p. | Disease Activity Index | Significant reduction | |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 100 ng/mouse, i.p. | Colon length | Significant preservation | |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 100 ng/mouse, i.p. | Myeloperoxidase (MPO) activity | Significant reduction | |

| Murine Air Pouch | Mouse | 100 ng/pouch | Leukocyte infiltration | ~50% reduction |

Table 2: Effects of 17(R)-HDoHE on Cytokine Production

| Cell Type | Stimulus | 17(R)-HDoHE Concentration | Cytokine Measured | Percent Inhibition | Reference |

| Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 1 µM | TNF-α | ~40% | |

| Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 1 µM | IL-6 | ~60% | |

| Human Neutrophils | fMLP (100 nM) | 100 nM | Leukotriene B4 | ~35% |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of 17(R)-HDoHE.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To quantify the levels of 17(R)-HDoHE in biological samples (e.g., plasma, tissue homogenates).

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d8-17(S)-HDoHE).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.

-

Elute the lipids with methyl formate and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in a small volume of methanol/water (50:50, v/v).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.05% formic acid in water.

-

Mobile Phase B: 0.05% formic acid in acetonitrile.

-

Gradient: A linear gradient from 50% to 95% B over 10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use selected reaction monitoring (SRM) to detect the specific parent-to-daughter ion transitions for 17(R)-HDoHE and the internal standard. For 17-HDoHE, the transition is typically m/z 343 -> 299.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of 17(R)-HDoHE in a model of inflammatory bowel disease.

Methodology:

-

Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 days.

-

Treatment: Administer 17(R)-HDoHE (e.g., 100 ng/mouse) or vehicle control via intraperitoneal (i.p.) injection daily.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis:

-

At the end of the study, sacrifice the mice and collect the colons.

-

Measure the colon length as an indicator of inflammation.

-

Perform histological analysis of colon sections stained with hematoxylin and eosin (H&E) to assess tissue damage and cellular infiltration.

-

Measure myeloperoxidase (MPO) activity in colon homogenates as a marker of neutrophil infiltration.

-

Quantify cytokine levels (e.g., TNF-α, IL-1β) in colon homogenates using ELISA or multiplex assays.

-

Murine Air Pouch Model

Objective: To assess the effect of 17(R)-HDoHE on leukocyte infiltration in a model of localized inflammation.

Methodology:

-

Pouch Formation: Inject sterile air subcutaneously into the dorsum of mice to create an air pouch.

-

Induction of Inflammation: After 6 days, inject an inflammatory stimulus (e.g., 1% carrageenan) into the air pouch.

-

Treatment: Co-inject 17(R)-HDoHE (e.g., 100 ng/pouch) or vehicle with the inflammatory stimulus.

-

Exudate Collection: After a defined period (e.g., 4-24 hours), lavage the air pouch with saline to collect the inflammatory exudate.

-

Analysis:

-

Determine the total number of leukocytes in the exudate using a hemocytometer.

-

Perform differential cell counts to quantify the number of neutrophils and other immune cells.

-

Measure the levels of inflammatory mediators (e.g., cytokines, chemokines) in the exudate.

-

Conclusion and Future Directions

17(R)-HDoHE is a critical lipid mediator that sits at the intersection of omega-3 fatty acid metabolism and the resolution of inflammation, particularly in the context of aspirin therapy. Its discovery has provided significant insights into the active processes that govern the return to tissue homeostasis. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of 17(R)-HDoHE and its downstream metabolites.

Future research should focus on elucidating the specific receptors and downstream signaling pathways of 17(R)-HDoHE to better understand its mechanism of action. Furthermore, clinical studies are warranted to explore the therapeutic efficacy of 17(R)-HDoHE in human inflammatory diseases. The development of stable synthetic analogs of 17(R)-HDoHE could also pave the way for novel pro-resolving therapies with improved pharmacokinetic properties. The continued exploration of this fascinating molecule holds great promise for the development of new treatments for a wide range of inflammatory disorders.

References

- 1. The Use of Specialized Pro-Resolving Mediators in Biomaterial-Based Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

17(R)-HDoHE: A Keystone Precursor in Aspirin-Triggered Resolution of Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The resolution of inflammation, once viewed as a passive decay of pro-inflammatory signals, is now understood to be an active, highly orchestrated process. Central to this paradigm shift is the discovery of Specialized Pro-resolving Mediators (SPMs), a superfamily of lipid mediators that actively "turn off" the inflammatory response and promote tissue healing.[1] A unique class of these molecules, the aspirin-triggered (AT) SPMs, are generated through a distinct biosynthetic pathway initiated by the acetylation of the cyclooxygenase-2 (COX-2) enzyme by aspirin.[2][3] This guide focuses on a critical intermediate in this pathway: 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), detailing its formation, conversion into potent pro-resolving mediators, the experimental methods for its study, and its downstream signaling mechanisms.

I. Biosynthesis of 17(R)-HDoHE: The Aspirin-Triggered Switch

The generation of 17(R)-HDoHE is a direct consequence of the unique action of aspirin on the COX-2 enzyme. While non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX-2, aspirin is unique in its ability to irreversibly acetylate a serine residue (Ser-516 in human COX-2) within the enzyme's active site.[4][5] This acetylation does not abolish enzymatic activity but rather switches its catalytic function.

Instead of producing prostaglandins from arachidonic acid (AA), the aspirin-acetylated COX-2 (ASA-COX-2) gains the ability to convert omega-3 polyunsaturated fatty acids, specifically docosahexaenoic acid (DHA), into a 17R-stereoisomer hydroperoxy intermediate. This intermediate, 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA), is then rapidly reduced by cellular peroxidases to the more stable alcohol, 17(R)-HDoHE. This initial conversion is the committed step for the entire family of aspirin-triggered D-series resolvins and protectins.

In contrast, the canonical, non-aspirin pathway involves the 15-lipoxygenase (15-LOX) enzyme, which converts DHA to 17(S)-HpDHA, leading to the biosynthesis of the 17S-epimer SPMs like Resolvin D1 (RvD1). The stereochemistry at the C17 position is thus a critical determinant of the specific SPM family produced.

II. Conversion of 17(R)-HDoHE to Aspirin-Triggered SPMs

17(R)-HDoHE is not an endpoint but a crucial precursor that is further metabolized by other enzymes, primarily lipoxygenases (LOX), in a process often involving transcellular biosynthesis (e.g., interaction between endothelial cells and leukocytes). This sequential enzymatic action leads to the formation of potent tri- and di-hydroxy docosanoids known as Aspirin-Triggered Resolvins (AT-RvDs) and Aspirin-Triggered Protectins (AT-PDs).

-

Aspirin-Triggered D-Series Resolvins (AT-RvDs): Human neutrophils can readily take up 17(R)-HDoHE and, through the action of 5-lipoxygenase (5-LOX), convert it into a series of AT-RvDs. This involves the formation of epoxide intermediates that are subsequently hydrolyzed to form the final trihydroxy products. For example, oxygenation at carbon 7 or carbon 4 of 17(R)-HDoHE initiates cascades leading to distinct AT-RvD family members (AT-RvD1 through AT-RvD6).

-

Aspirin-Triggered Protectin D1 (AT-PD1): The pathway to AT-PD1 also begins with 17(R)-HpDHA, which is converted to an epoxide intermediate that is then hydrolyzed to form 10(R),17(R)-dihydroxy-DHA, known as AT-PD1.

These AT-SPMs possess potent anti-inflammatory and pro-resolving activities, often in the picomolar to low nanomolar range.

III. Quantitative Bioactivity of 17(R)-HDoHE-Derived SPMs

The SPMs derived from 17(R)-HDoHE are defined by their potent and stereospecific actions at very low concentrations. Their functions include limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages (efferocytosis), and counter-regulating pro-inflammatory cytokine production. The table below summarizes key quantitative data related to their bioactions.

| Mediator | Bioaction | System/Model | Effective Concentration/Dose | Reference |

| 17(R)-HDoHE Series | Inhibition of cytokine (TNF-α, IL-1β) expression | Human Microglial Cells | IC₅₀ ~50 pM | |

| 17(R)-HDoHE Series | Reduction of leukocytic exudates | Murine Peritonitis | ng doses (in vivo) | |

| AT-RvD1 | Reduction of PMN infiltration | Murine Peritonitis | 100 ng/mouse | |

| AT-PD1 | Reduction of PMN transmigration | Human Endothelial Cells (in vitro) | 1 nM | |

| AT-PD1 | Enhancement of efferocytosis by macrophages | Human Macrophages (in vitro) | 0.1 - 10 nM |

IV. Experimental Protocols

The identification and quantification of 17(R)-HDoHE and its downstream metabolites require sensitive and specific analytical techniques due to their low endogenous concentrations and structural complexity.

Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing SPMs.

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

Objective: To extract lipid mediators from a biological matrix (e.g., plasma, serum, cell culture supernatant, tissue exudate) and concentrate them.

-

Protocol:

-

Thaw biological samples (e.g., 1 mL plasma) on ice.

-

Spike the sample with a solution of deuterated internal standards (e.g., d5-RvD2, d4-PGE₂) to correct for sample loss during extraction and analysis.

-

Precipitate proteins by adding 2-4 volumes of cold methanol. Centrifuge to pellet the precipitate.

-

Acidify the supernatant to ~pH 3.5 with a dilute acid (e.g., 0.1% acetic acid).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the lipid mediators with a non-polar solvent, typically methyl formate or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Objective: To separate the complex mixture of lipid mediators and specifically detect and quantify each analyte.

-

Chromatography:

-

Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 800/150/1, v/v/v).

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient is used to separate the analytes over a run time of approximately 30 minutes, starting with a higher polarity and gradually increasing the percentage of Mobile Phase B.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for these acidic lipids.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of the analyte) and one or more specific product ions (fragments generated by collision-induced dissociation). This highly specific detection method allows for accurate quantification even in complex biological matrices.

-

1. Neutrophil Chemotaxis Assay:

-

Objective: To assess the ability of an SPM to inhibit neutrophil migration towards a chemoattractant.

-

Protocol:

-

Isolate human neutrophils from peripheral blood.

-

Use a Boyden chamber or similar migration assay system with a porous membrane separating two compartments.

-

Add a chemoattractant (e.g., Leukotriene B₄) to the lower chamber.

-

In the upper chamber, add isolated neutrophils that have been pre-incubated with either a vehicle control or varying concentrations of the test SPM (e.g., AT-RvD1).

-

Incubate for a sufficient time to allow migration.

-

Quantify the number of neutrophils that have migrated to the lower chamber. A reduction in migration in the SPM-treated group indicates inhibitory activity.

-

2. Macrophage Efferocytosis Assay:

-

Objective: To measure the ability of an SPM to enhance the phagocytic clearance of apoptotic cells by macrophages.

-

Protocol:

-

Culture human monocyte-derived macrophages.

-

Induce apoptosis in a separate population of cells (e.g., neutrophils) and label them with a fluorescent dye.

-

Treat the macrophages with either a vehicle control or the test SPM.

-

Add the fluorescently-labeled apoptotic cells to the macrophage culture.

-

After incubation, wash away non-engulfed cells.

-

Quantify the uptake of apoptotic cells by the macrophages using flow cytometry or fluorescence microscopy. An increase in fluorescence within the macrophages indicates enhanced efferocytosis.

-

V. Signaling Pathways and Receptors

The pro-resolving actions of 17(R)-HDoHE-derived SPMs are mediated by specific G-protein coupled receptors (GPCRs) expressed on the surface of immune cells, particularly leukocytes.

-

ALX/FPR2: The formyl peptide receptor 2, also known as the lipoxin A₄ receptor (ALX/FPR2), is a key receptor for several SPMs. Both RvD1 and its aspirin-triggered epimer, AT-RvD1, are agonists at this receptor.

-

GPR32: This receptor has been identified as another target for RvD1 and AT-RvD1.

-

GPR18: This receptor, also known as DRV2, is a specific receptor for Resolvin D2.

Activation of these receptors on neutrophils typically leads to a decrease in intracellular calcium mobilization and inhibition of chemotaxis, effectively stopping further recruitment to the inflammatory site. On macrophages, receptor engagement stimulates pathways that enhance phagocytosis and the release of anti-inflammatory cytokines, promoting the clearance of debris and a return to tissue homeostasis.

VI. Conclusion

17(R)-HDoHE stands as a pivotal biomarker and precursor for the aspirin-triggered resolution pathways. Its synthesis, initiated by the unique action of aspirin on COX-2, unlocks a cascade that produces some of the most potent known pro-resolving molecules. For researchers and drug development professionals, understanding the biosynthesis of 17(R)-HDoHE, its conversion to AT-SPMs, and their mechanisms of action is crucial. The development of stable analogs of these mediators and therapeutic strategies that promote their endogenous production represents a novel and promising frontier in the treatment of chronic inflammatory diseases, moving beyond simple inflammation suppression to actively promoting its resolution.

References

- 1. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of cyclooxygenase-2 acetylation and prostanoid inhibition by aspirin in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of 17(R)-HDHA in Reducing Inflammation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key member of the specialized pro-resolving mediators (SPMs) family, it plays a pivotal role in the active resolution of inflammation. This document provides an in-depth examination of the molecular and cellular mechanisms through which 17(R)-HDHA exerts its potent anti-inflammatory and pro-resolving effects. We detail its biosynthesis, its function as a precursor to potent D-series resolvins, its direct actions on immune cells, and its influence on key inflammatory signaling pathways such as NF-κB. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms to facilitate further research and therapeutic development.

Core Mechanisms of Action

The anti-inflammatory activity of 17(R)-HDHA is multifaceted, involving its role as a precursor to more potent molecules and its intrinsic bioactivity.

Biosynthesis and Role as a Pro-Resolving Precursor

17(R)-HDHA is a critical intermediate in the biosynthesis of aspirin-triggered D-series resolvins (AT-RvDs), a class of potent anti-inflammatory and pro-resolving molecules.[1][2] The pathway is initiated when the enzyme cyclooxygenase-2 (COX-2) is acetylated by aspirin. This modification switches the enzyme's activity, causing it to convert DHA into 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA).[3][4] This intermediate is then rapidly reduced to 17(R)-HDHA.[1] Subsequently, enzymes such as 5-lipoxygenase (5-LOX), often in adjacent cells like neutrophils, convert 17(R)-HDHA into AT-RvD1 and other related resolvins. This transcellular biosynthesis highlights a cooperative interaction between different cell types to produce these potent mediators.

References

The Pivotal Role of Aspirin-Acetylated COX-2 in the Synthesis of 17(R)-HDHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical mechanism by which aspirin-acetylated cyclooxygenase-2 (COX-2) catalyzes the synthesis of 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(R)-HDHA), a key precursor to specialized pro-resolving mediators (SPMs). This document details the enzymatic kinetics, experimental protocols for in vitro and cell-based assays, and the analytical methods for the quantification of 17(R)-HDHA, offering a comprehensive resource for researchers in inflammation, pharmacology, and drug development.

Introduction: Aspirin's Unique Impact on COX-2 and Inflammation Resolution

Aspirin (acetylsalicylic acid) is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effects through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1] While aspirin's acetylation of COX-1 is central to its antiplatelet effects, its interaction with COX-2 initiates a fascinating biochemical switch with profound implications for the resolution of inflammation.[1][2]

Aspirin covalently modifies a specific serine residue (Ser-530 in human COX-2) within the enzyme's active site.[3][4] This acetylation event, rather than completely inactivating the enzyme, uniquely alters its catalytic activity. The modified enzyme, aspirin-acetylated COX-2, loses its ability to produce pro-inflammatory prostaglandins and instead gains a lipoxygenase-like activity. This altered function enables the enzyme to convert omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), into specific R-configuration hydroxyeicosanoids.

Specifically, aspirin-acetylated COX-2 oxygenates DHA at the C-17 position to stereoselectively produce 17(R)-HDHA. This molecule is a critical precursor in the biosynthesis of aspirin-triggered resolvins (AT-RvDs), a class of SPMs with potent pro-resolving and anti-inflammatory properties. Understanding the nuances of this pathway is paramount for the development of novel therapeutics that harness the body's endogenous resolution mechanisms.

Biochemical Pathway and Mechanism

The acetylation of COX-2 by aspirin instigates a conformational change in the enzyme's active site, which alters substrate binding and the subsequent oxygenation reaction. This leads to a switch from cyclooxygenase to a lipoxygenase-type catalysis.

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of aspirin-acetylated COX-2 with its substrates. While specific kinetic parameters for DHA are not extensively reported, data from studies using arachidonic acid (AA) as a substrate provide valuable insights into the altered enzymatic activity.

Table 1: Kinetic Parameters of Uninhibited vs. Aspirin-Acetylated Human COX-2 with Arachidonic Acid

| Parameter | Uninhibited COX-2 | Aspirin-Acetylated COX-2 | Fold Change | Reference |

| Km (μM) | 10.4 ± 2.3 | 3.7 ± 3.4 | ~3-fold lower | |

| Vmax (nM/s) for PG formation | 206.4 ± 15.8 | 8.7 ± 3.7 | ~24-fold lower | |

| Catalytic Efficiency (kcat/Km) for PG formation (/s) | 0.20 | 0.02 | 10-fold lower |

Table 2: Production of 17-HDHA in a Cell-Based System

| Cell Type | Treatment | Substrate | Product Concentration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | DHA (10 µM) + Aspirin (50 µM) for 24h | Endogenous and Exogenous DHA | Nanomolar concentrations (increased vs. DHA alone) |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the synthesis of 17(R)-HDHA by aspirin-acetylated COX-2.

Expression and Purification of Recombinant Human COX-2

The production of purified, active recombinant human COX-2 is a prerequisite for in vitro enzymatic assays. A common method involves expression in insect cells using a baculovirus system.

Protocol:

-

Gene Cloning and Recombinant Baculovirus Production: The full-length human COX-2 cDNA is cloned into a baculovirus transfer vector. This vector is then co-transfected with linearized baculovirus DNA into insect cells (e.g., Spodoptera frugiperda 9, Sf9) to generate a recombinant baculovirus.

-

Virus Amplification: The recombinant baculovirus is amplified by infecting fresh insect cell cultures.

-

Large-Scale Expression: A large culture of insect cells is infected with the high-titer recombinant baculovirus to express the COX-2 protein.

-

Cell Harvesting and Microsome Preparation: Cells are harvested by centrifugation, and microsomes containing the membrane-bound COX-2 are prepared by differential centrifugation.

-

Solubilization: The microsomal pellet is solubilized using a detergent such as n-octyl β-D-glucopyranoside to extract the COX-2 protein.

-

Purification: The solubilized protein is purified using a combination of chromatographic techniques, typically starting with ion-exchange chromatography followed by size-exclusion chromatography.

-

Characterization: The purity of the recombinant COX-2 is assessed by SDS-PAGE, and its identity is confirmed by Western blotting. The enzymatic activity of the purified protein should be determined using a standard cyclooxygenase assay.

In Vitro Enzymatic Assay for 17(R)-HDHA Synthesis

This assay measures the direct conversion of DHA to 17(R)-HDHA by purified aspirin-acetylated recombinant human COX-2.

Materials:

-

Purified recombinant human COX-2

-

Aspirin (acetylsalicylic acid)

-

Docosahexaenoic acid (DHA)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin

-

Phenol

-

Methanol

-

Acetic acid

-

Internal standard for LC-MS/MS (e.g., d8-15(S)-HETE)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Acetylation of COX-2:

-

Pre-incubate a solution of recombinant human COX-2 (e.g., 75 nM) with aspirin (e.g., 2 mM) in the reaction buffer at room temperature for 1 hour. A vehicle control (without aspirin) should be run in parallel.

-

-

Enzymatic Reaction:

-

To the pre-incubated enzyme solution, add hematin (e.g., 2 µM) and phenol (e.g., 500 µM).

-

Initiate the reaction by adding the substrate, DHA (e.g., 10 µM).

-

Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding two volumes of cold methanol containing the internal standard.

-

Acidify the mixture with acetic acid to a pH of approximately 3.5.

-

Extract the lipid mediators using solid-phase extraction (SPE).

-

-

Quantification by LC-MS/MS:

-

Analyze the extracted samples by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and quantify 17(R)-HDHA.

-

Cell-Based Assay for 17(R)-HDHA Production

This assay measures the production of 17(R)-HDHA in a cellular context, for example, using human umbilical vein endothelial cells (HUVECs) which can be induced to express COX-2.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

Interleukin-1β (IL-1β) to induce COX-2 expression

-

Aspirin

-

DHA

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard for LC-MS/MS

Protocol:

-

Cell Culture and COX-2 Induction:

-

Culture HUVECs to near confluence in appropriate cell culture medium.

-

Induce COX-2 expression by treating the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.

-

-

Aspirin and Substrate Treatment:

-

Pre-treat the IL-1β-stimulated cells with aspirin (e.g., 50 µM) for 30 minutes.

-

Add DHA (e.g., 10 µM) to the cells and incubate for a specified time (e.g., 24 hours).

-

-

Sample Collection and Extraction:

-

Collect the cell culture supernatant.

-

Add two volumes of cold methanol containing the internal standard to the supernatant to precipitate proteins and extract the lipid mediators.

-

Centrifuge to remove the precipitated protein and collect the supernatant for analysis.

-

-

Quantification by LC-MS/MS:

-

Analyze the extracted samples by LC-MS/MS for the presence and quantity of 17(R)-HDHA.

-

LC-MS/MS Quantification of 17(R)-HDHA

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of lipid mediators like 17(R)-HDHA.

Typical Parameters:

-

Chromatography: Reverse-phase C18 column.

-

Mobile Phases: A gradient of water and acetonitrile/methanol, both containing a small amount of acetic acid or formic acid to improve ionization.

-

Ionization: Electrospray ionization in negative ion mode (ESI-).

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

Precursor Ion (Q1): m/z 343.2 for 17-HDHA.

-

Product Ion (Q3): A characteristic fragment ion, for example, m/z 281.2.

-

-

Quantification: A standard curve is generated using a synthetic 17(R)-HDHA standard, and the concentration in the samples is calculated relative to the internal standard.

Conclusion

The acetylation of COX-2 by aspirin represents a unique pharmacological mechanism that shifts the enzyme's function from pro-inflammatory prostaglandin synthesis to the production of pro-resolving lipid mediator precursors. The synthesis of 17(R)-HDHA from DHA by aspirin-acetylated COX-2 is a critical initiating step in the generation of aspirin-triggered resolvins, which have significant potential for the development of novel anti-inflammatory and pro-resolving therapies. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers seeking to further investigate this important pathway and its therapeutic implications.

References

- 1. Prokaryotic expression, purification and characterization of human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 17(R)-Hydroxydocosahexaenoic Acid (17(R)-HDoHE) in Animal Models of Inflammatory Disease

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the role and therapeutic potential of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE), a specialized pro-resolving mediator (SPM) precursor, in various preclinical animal models of inflammatory diseases. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Introduction: The Pro-Resolving Role of 17(R)-HDoHE

Chronic inflammation is a key pathological driver of numerous diseases. The resolution of acute inflammation is an active, highly regulated process orchestrated by endogenous lipid mediators known as SPMs. These molecules, which include resolvins, protectins, and maresins, actively inhibit inflammatory cell influx, stimulate the clearance of cellular debris, and promote tissue repair.

17(R)-HDoHE (also known as 17(R)-HDHA) is a key intermediate derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). Its formation is notably triggered by aspirin's acetylation of the cyclooxygenase-2 (COX-2) enzyme, placing it at the head of a critical pro-resolving pathway.[1][2] As the precursor to aspirin-triggered D-series resolvins (AT-RvDs), 17(R)-HDoHE represents a significant target for therapeutic intervention, aiming to harness the body's natural mechanisms to resolve inflammation.[1][3] This guide explores the experimental evidence for 17(R)-HDoHE's efficacy across a range of animal models.

Biosynthesis and Pro-Resolving Pathway

The primary pathway for 17(R)-HDoHE generation involves the COX-2 enzyme. While COX-2 typically produces pro-inflammatory prostaglandins, its acetylation by aspirin alters its catalytic activity. The modified enzyme converts DHA into 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA), which is then rapidly reduced to the more stable 17(R)-HDoHE. This molecule is not merely an intermediate but possesses intrinsic bioactivity and serves as the substrate for lipoxygenase (LOX) enzymes to produce the potent AT-RvDs, which actively drive the resolution of inflammation.

References

- 1. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

cellular receptors and signaling pathways for 17(R)-Hdha

An In-depth Technical Guide on the Cellular Receptors and Signaling Pathways for 17(R)-Hydroxy-docosahexaenoic Acid (17(R)-HDoHE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), an aspirin-triggered specialized pro-resolving mediator (SPM) precursor derived from docosahexaenoic acid (DHA), plays a significant role in the resolution of inflammation. While its downstream metabolites, the D-series resolvins, have well-characterized receptors, the direct cellular targets and signaling cascades of 17(R)-HDoHE are areas of active investigation. This technical guide provides a comprehensive overview of the current understanding of 17(R)-HDoHE's interaction with cellular receptors and the subsequent signaling pathways. It aims to serve as a resource for researchers and professionals in drug development by summarizing key findings, presenting quantitative data, detailing relevant experimental protocols, and visualizing the complex biological processes involved.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by a class of lipid mediators known as specialized pro-resolving mediators (SPMs). 17(R)-HDoHE is a key intermediate in the biosynthesis of aspirin-triggered D-series resolvins (AT-RvDs), which are potent anti-inflammatory and pro-resolving molecules.[1] Beyond its role as a precursor, 17(R)-HDoHE itself exhibits intrinsic biological activities, including the inhibition of pro-inflammatory cytokine expression.[2] Understanding the specific cellular receptors and signaling pathways engaged by 17(R)-HDoHE is crucial for harnessing its therapeutic potential.

Biosynthesis of 17(R)-HDoHE

17(R)-HDoHE is generated from DHA through the action of acetylated cyclooxygenase-2 (COX-2), a modification induced by aspirin. This enzymatic reaction introduces a hydroxyl group at the R-position of the 17th carbon of DHA.[1]

Caption: Biosynthesis of 17(R)-HDoHE from DHA.

Cellular Receptors for 17(R)-HDoHE and its Metabolites

While a specific, high-affinity receptor for 17(R)-HDoHE has not been definitively identified, current research points to several possibilities, primarily centered around G protein-coupled receptors (GPCRs). The biological effects of 17(R)-HDoHE are likely mediated through a combination of direct interactions with orphan GPCRs and its conversion to more potent D-series resolvins that engage known SPM receptors.

G Protein-Coupled Receptor 32 (GPR32)

GPR32, an orphan GPCR, has been identified as a receptor for D-series resolvins, including Resolvin D1 (RvD1).[3][4] Given that 17(R)-HDoHE is the immediate precursor to aspirin-triggered RvD1 (AT-RvD1), it is plausible that GPR32 may also be a target for 17(R)-HDoHE or that the local conversion of 17(R)-HDoHE to AT-RvD1 is a key step in its mechanism of action. Studies have shown that increased expression of GPR32 on macrophages enhances the phagocytic activity induced by D-series resolvins.

Formyl Peptide Receptor 2 (FPR2/ALX)

FPR2/ALX is another well-characterized receptor for D-series resolvins and other SPMs like Lipoxin A4. Although direct binding of 17(R)-HDoHE to FPR2/ALX has not been demonstrated, the pro-resolving effects of its downstream metabolites are often mediated through this receptor. It is possible that 17(R)-HDoHE may act as a weak partial agonist or that its local conversion is necessary for potent FPR2/ALX activation.

Peroxisome Proliferator-Activated Receptors (PPARs)

There is emerging evidence linking metabolites of 17-HDoHE to the activation of PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation. A further oxidized product, 17-oxodocosahexaenoic acid (17-oxoDHA), has been shown to act as a dual agonist for PPARα and PPARγ. This suggests that the metabolic fate of 17(R)-HDoHE can dictate its engagement with different receptor families, expanding its range of biological effects.

Signaling Pathways

The signaling pathways activated by 17(R)-HDoHE are complex and appear to involve the modulation of key inflammatory and metabolic cascades.

Nuclear Factor-κB (NF-κB) Pathway

A primary mechanism of action for 17(R)-HDoHE and its derivatives is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, 17(R)-HDoHE can effectively dampen the inflammatory response.

Caption: Inhibition of the NF-κB pathway by 17(R)-HDoHE.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular stimuli into cellular responses, including inflammation. Some studies suggest that PPAR ligands can inhibit the phosphorylation of MAPKs, and given the link between 17-HDoHE metabolites and PPARs, it is plausible that 17(R)-HDoHE could modulate MAPK signaling.

cAMP Signaling

The activation of certain GPCRs can lead to changes in intracellular cyclic AMP (cAMP) levels, a key second messenger. Depending on the coupled G protein (Gs or Gi), cAMP levels can either increase or decrease, leading to the activation or inhibition of Protein Kinase A (PKA) and subsequent downstream effects. The potential interaction of 17(R)-HDoHE with orphan GPCRs suggests that it may influence cAMP signaling pathways.

Quantitative Data

As of the current literature, specific quantitative data on the binding affinity (Kd) or potency (EC50) of 17(R)-HDoHE for a dedicated cellular receptor is not available. However, data for its downstream metabolite, Resolvin D1, provides a valuable reference.

Table 1: Bioactivity of Resolvin D1 (a downstream metabolite of 17(R)-HDoHE)

| Ligand | Receptor | Assay Type | Cell Type | EC50 / IC50 | Reference |

| Resolvin D1 | GPR32 | Macrophage Phagocytosis | Primary Human Macrophages | ~10 nM | |

| Resolvin D1 | FPR2/ALX | Calcium Mobilization | Human Neutrophils | ~1 nM |

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to investigate the cellular receptors and signaling pathways of 17(R)-HDoHE.

Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity of 17(R)-HDoHE to a putative receptor.

Workflow:

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a known concentration of a suitable radioligand that binds to the receptor, and a range of concentrations of unlabeled 17(R)-HDoHE.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of 17(R)-HDoHE to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Calcium Mobilization Assay

This assay measures the activation of Gq-coupled GPCRs by detecting changes in intracellular calcium levels.

Workflow:

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Culture: Plate cells expressing the GPCR of interest in a clear-bottom, black-walled multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Stimulation: Add varying concentrations of 17(R)-HDoHE to the wells.

-

Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the change in fluorescence against the concentration of 17(R)-HDoHE to determine the EC50 value.

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB pathway.

Methodology:

-

Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of 17(R)-HDoHE.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and plot the inhibition of NF-κB activity against the concentration of 17(R)-HDoHE.

Conclusion and Future Directions

17(R)-HDoHE is a pivotal molecule in the resolution of inflammation, acting both as a precursor to potent D-series resolvins and as a bioactive lipid with intrinsic anti-inflammatory properties. While direct, high-affinity cellular receptors for 17(R)-HDoHE remain to be definitively identified, evidence suggests the involvement of orphan GPCRs like GPR32 and the modulation of key signaling pathways including NF-κB. Future research should focus on deorphanizing GPCRs for 17(R)-HDoHE using advanced techniques such as affinity chromatography-mass spectrometry and functional screening of orphan GPCR libraries. Elucidating the precise molecular targets of 17(R)-HDoHE will be instrumental in developing novel therapeutics that harness the body's own pro-resolving mechanisms to treat a wide range of inflammatory diseases.

References

Methodological & Application

Application Note: Quantification of 17(R)-HDHA in Human Plasma via LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) in human plasma. 17(R)-HDHA is a key specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), playing a crucial role in the resolution of inflammation.[1] Accurate quantification of this analyte in biological matrices is essential for understanding its physiological and pathological roles. The described method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for both clinical research and drug development applications.

Introduction

Specialized pro-resolving mediators are a class of lipid mediators that actively orchestrate the resolution of inflammation. 17(R)-HDHA is a significant member of the D-series resolvins pathway, and its quantification can provide insights into the inflammatory status of a subject. LC-MS/MS is the gold standard for the analysis of these low-abundance, structurally similar molecules due to its high selectivity and sensitivity.[2][3] This document provides a comprehensive protocol for the extraction and quantification of 17(R)-HDHA from human plasma.

Experimental Protocols

Materials and Reagents

-

17(R)-HDHA analytical standard (Cayman Chemical or equivalent)

-

17(R)-HDHA-d5 (or other suitable deuterated analog) internal standard (IS)

-

LC-MS/MS grade methanol, acetonitrile, water, and acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis-HLB)

-

Human plasma (collected in EDTA tubes)

-

Phosphate-buffered saline (PBS), pH 7.4

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution (e.g., 17(R)-HDHA-d5 at 100 ng/mL in methanol) and vortex briefly.

-

Protein Precipitation & Acidification: Add 600 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and acidify to pH ~3.0 with 1% acetic acid.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% acetic acid) for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is commonly used.[4]

-

Mobile Phase A: Water with 0.1% acetic acid.[4]

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.

-

Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

17(R)-HDHA: Precursor ion (Q1) m/z 343.3 → Product ion (Q3) m/z 245.2.

-

Internal Standard (e.g., 17(R)-HDHA-d5): The transition would be shifted by the mass of the deuterium labels (e.g., m/z 348.3 → 250.2).

-

Quantitative Data Summary

The following table summarizes the typical validation parameters for the LC-MS/MS quantification of 17(R)-HDHA in plasma, compiled from representative literature.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Mean Recovery | 85 - 110% |

Signaling Pathways and Workflows

Caption: Experimental workflow for 17(R)-HDHA quantification.

Caption: Biosynthetic pathway of 17(R)-HDHA.

Discussion

The presented LC-MS/MS method provides a reliable approach for the quantification of 17(R)-HDHA in human plasma. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision. The sample preparation procedure involving SPE is effective in removing phospholipids and other interfering substances from the plasma matrix, which can cause ion suppression or enhancement in the ESI source. The chromatographic and mass spectrometric parameters are optimized for the specific detection of 17(R)-HDHA, allowing for its differentiation from other isomers. This method is a valuable tool for researchers and scientists in the field of inflammation and lipid mediator biology, as well as for professionals in drug development targeting inflammatory pathways.

Conclusion

This application note outlines a detailed and validated LC-MS/MS method for the quantification of 17(R)-HDHA in human plasma. The protocol is robust, sensitive, and specific, making it suitable for a wide range of research and clinical applications.

References